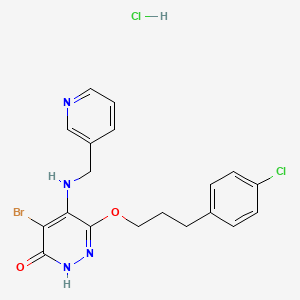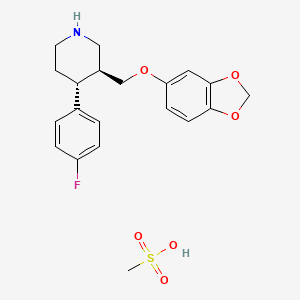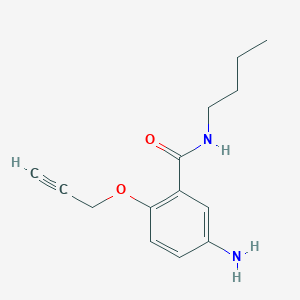
Pyronaridine Tetraphosphate
Vue d'ensemble
Description
Le tétraphosphate de pyronaridine est une base de Mannich avec une activité antimalarienne puissante et des activités antivirales potentielles. Il a été utilisé comme agent antimalarique pendant plus de 50 ans contre Plasmodium falciparum et Plasmodium vivax . Le tétraphosphate de pyronaridine est connu pour sa capacité à interférer avec la synthèse du pigment d'hémozoïne dans la vacuole digestive de Plasmodium, ce qui est crucial pour son activité antimalarienne .
Mécanisme D'action
Target of Action
Pyronaridine Tetraphosphate primarily targets the Plasmodium species , which are the causative agents of malaria . It has been used for over 50 years as a blood schizonticide . The compound exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole .
Mode of Action
This compound interacts with its targets by blocking the formation of β-hematin . This action inhibits the biopolymerization of β-hematin, facilitating the accumulation of toxic hematin into the digestive vacuole of the parasite . This leads to the death of the parasite and the subsequent clearance of the malaria infection.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the haemozoin synthesis pathway within the Plasmodium digestive vacuole . By blocking the formation of β-hematin, Pyronaridine disrupts this pathway, leading to the accumulation of toxic hematin and the death of the parasite .
Pharmacokinetics
Pyronaridine exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This feature plays a crucial role in its pharmacokinetic properties and pharmacological activity. The pharmacokinetic characteristics of Pyronaridine include rapid oral absorption, large volumes of distribution, and low total body clearance, resulting in a long terminal apparent half-life . Differences in pharmacokinetic profiles have been observed between healthy volunteers and malaria-infected patients, indicating a potential disease-related impact on pharmacokinetic properties .
Result of Action
The molecular and cellular effects of Pyronaridine’s action include the disruption of the Plasmodium’s haemozoin synthesis pathway and the induction of toxic hematin accumulation . This leads to the death of the Plasmodium parasite and the clearance of the malaria infection .
Action Environment
The efficacy and stability of Pyronaridine can be influenced by environmental factors such as the prevalence of drug resistance in the local Plasmodium population . Pyronaridine has been shown to be effective against strains resistant to other antimalarials, including chloroquine . Resistance to Pyronaridine appears to emerge slowly and is further retarded when Pyronaridine is used in combination with other antimalarials, particularly artesunate .
Analyse Biochimique
Biochemical Properties
Pyronaridine Tetraphosphate exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole . It has been shown to be effective against strains resistant to other anti-malarials, including chloroquine . It is also known to function as a protease inhibitor of the SARS-CoV-2 papain-like protease (PLpro), showing both in vitro and in vivo efficacy .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. In vitro and in vivo studies indicated that this compound preferentially concentrates in blood cells . This feature is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity . It has also been found to exert potent cytotoxicity on human breast and hematological cancer cells through induction of apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It functions as a protease inhibitor of the SARS-CoV-2 papain-like protease (PLpro), thereby exerting its antiviral effects . In the context of malaria, it interferes with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole .
Temporal Effects in Laboratory Settings
This compound exhibits a long terminal apparent half-life, indicating its stability over time . Its effects on cellular function have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a single dose of this drug has been found to be 100% effective against the Ebola virus . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in specific metabolic pathways. Its metabolism involves CPY3A4, CPY1A2 and CPY2D6 enzymes
Transport and Distribution
This compound exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This feature is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le tétraphosphate de pyronaridine a été synthétisé pour la première fois dans les années 1970 à l'Institut des maladies parasitaires chinoises . La synthèse implique la réaction de la 7-chloro-2-méthoxybenzo[b][1,5]naphthyridin-10-ylamine avec le 2,6-bis[(pyrrolidin-1-yl)méthyl]phénol dans des conditions spécifiques . La réaction nécessite généralement un environnement contrôlé avec des niveaux de température et de pH précis pour garantir l'obtention du produit souhaité.
Méthodes de Production Industrielle : La production industrielle de tétraphosphate de pyronaridine implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour un rendement et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions : Le tétraphosphate de pyronaridine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et Conditions Courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions acides ou basiques.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés dans des conditions de température contrôlées.
Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .
4. Applications de la Recherche Scientifique
Le tétraphosphate de pyronaridine a une large gamme d'applications de recherche scientifique :
Médecine : Il est principalement utilisé dans le traitement du paludisme, en particulier dans les régions où les souches de Plasmodium sont résistantes à la chloroquine.
5. Mécanisme d'Action
Le tétraphosphate de pyronaridine exerce son activité antimalarienne en interférant avec la synthèse du pigment d'hémozoïne dans la vacuole digestive de Plasmodium . Cette perturbation empêche le parasite de détoxifier l'hème libre, ce qui entraîne sa mort. De plus, il a été démontré que le tétraphosphate de pyronaridine inhibe la protéase de type papaïne du SRAS-CoV-2, ce qui en fait un candidat potentiel pour la thérapie antivirale .
Composés Similaires :
Chloroquine : Un autre médicament antimalarique qui cible également la synthèse d'hémozoïne, mais qui a rencontré une résistance généralisée.
Artéméther : Un médicament antimalarique à action rapide souvent utilisé en association avec le tétraphosphate de pyronaridine.
Unicité : Le tétraphosphate de pyronaridine est unique en raison de ses activités antimalariennes et antivirales doubles. Sa capacité à interférer avec la synthèse d'hémozoïne et à inhiber les protéases virales en fait un composé polyvalent dans les traitements du paludisme et des infections virales .
Applications De Recherche Scientifique
Pyronaridine tetraphosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying Mannich base reactions and their mechanisms.
Medicine: It is primarily used in the treatment of malaria, particularly in regions with chloroquine-resistant strains of Plasmodium.
Industry: this compound is used in the pharmaceutical industry for the production of antimalarial drugs.
Comparaison Avec Des Composés Similaires
Chloroquine: Another antimalarial drug that also targets haemozoin synthesis but has faced widespread resistance.
Artemisinin: A fast-acting antimalarial drug often used in combination therapies with pyronaridine tetraphosphate.
Uniqueness: this compound is unique due to its dual antimalarial and antiviral activities. Its ability to interfere with haemozoin synthesis and inhibit viral proteases makes it a versatile compound in both malaria and viral infection treatments .
Propriétés
Numéro CAS |
76748-86-2 |
|---|---|
Formule moléculaire |
C29H35ClN5O6P |
Poids moléculaire |
616.0 g/mol |
Nom IUPAC |
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid |
InChI |
InChI=1S/C29H32ClN5O2.H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);(H3,1,2,3,4) |
Clé InChI |
AFQUPAGSIINWCQ-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
SMILES canonique |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O |
Apparence |
Solid powder |
Pictogrammes |
Corrosive; Acute Toxic; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine 4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol benzonaphthyridine 7351 malaridine phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4) pyronaridine pyronaridine phosphate salt pyronaridine tetraphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


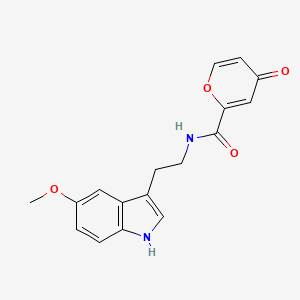
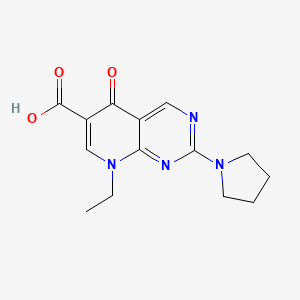
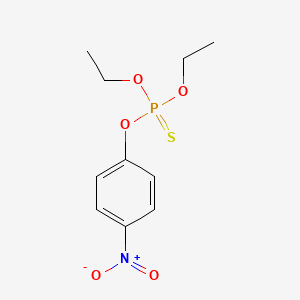
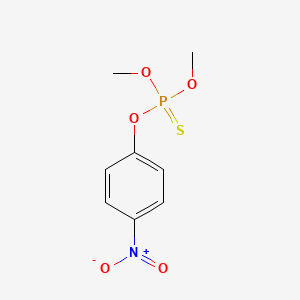
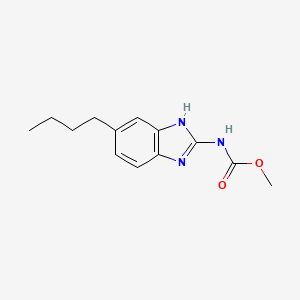
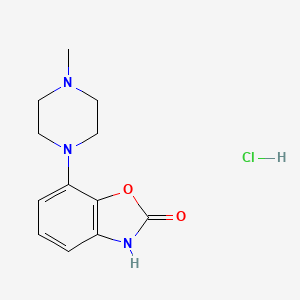
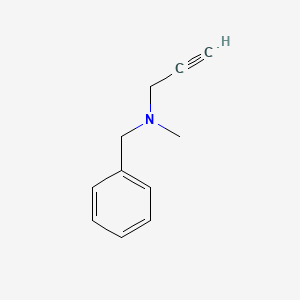
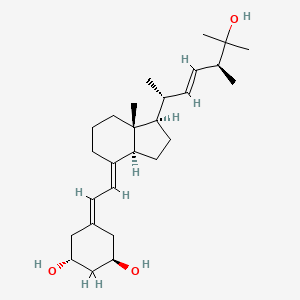
![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)

